molecular formula C12H14N4O2S2 B2542802 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 900007-74-1

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2542802
CAS No.: 900007-74-1
M. Wt: 310.39
InChI Key: YGWKSWCHHUWKKL-UHFFFAOYSA-N
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Description

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrimidinone ring, a thiazole ring, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinone and thiazole precursors. These precursors are then reacted under specific conditions to form the final product. Common reagents include ethyl acetoacetate, thiourea, and various amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions using alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

  • 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate

  • 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c1-3-8-4-9(17)15-12(14-8)20-6-10(18)16-11-13-7(2)5-19-11/h4-5H,3,6H2,1-2H3,(H,13,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKSWCHHUWKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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